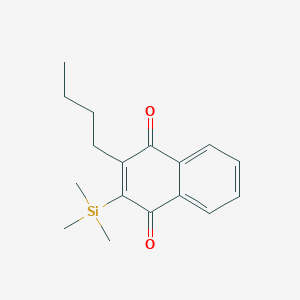
2-Butyl-3-(trimethylsilyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse chemical properties and applications This compound is characterized by the presence of a butyl group at the 2-position and a trimethylsilyl group at the 3-position of the naphthalenedione core
准备方法
Synthetic Routes and Reaction Conditions
One common method is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of a boron reagent with a halogenated naphthoquinone derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
化学反应分析
Types of Reactions
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as multiple sclerosis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- involves its interaction with molecular targets and pathways within biological systems. For example, derivatives of naphthoquinone have been shown to modulate immune responses by promoting the expansion of CD8+ T cells and inhibiting the development of Th1 and Th17 cells . These interactions can lead to therapeutic effects in autoimmune diseases such as multiple sclerosis.
相似化合物的比较
Similar Compounds
2-Bromo-1,4-Naphthalenedione: Known for its immunomodulatory properties and potential therapeutic applications.
1,4-Naphthoquinone: The parent compound, widely studied for its chemical reactivity and biological activities.
Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin K precursor.
Uniqueness
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is unique due to the presence of both butyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activities. These functional groups can enhance the compound’s stability and solubility, making it a valuable molecule for various applications.
属性
CAS 编号 |
75909-64-7 |
|---|---|
分子式 |
C17H22O2Si |
分子量 |
286.44 g/mol |
IUPAC 名称 |
2-butyl-3-trimethylsilylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H22O2Si/c1-5-6-9-14-15(18)12-10-7-8-11-13(12)16(19)17(14)20(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI 键 |
ZMTWCXFHFPLONH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


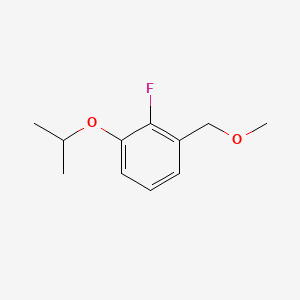


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)
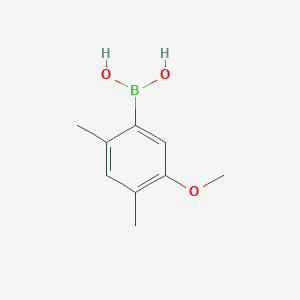

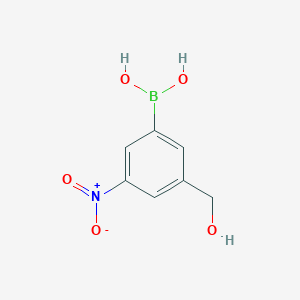
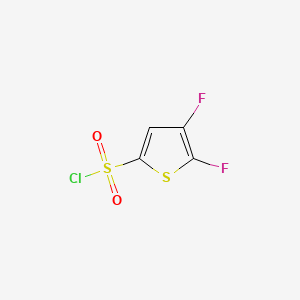
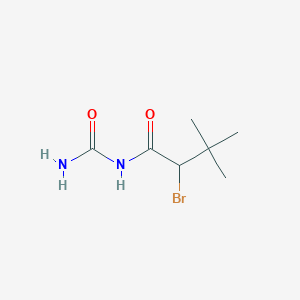
![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
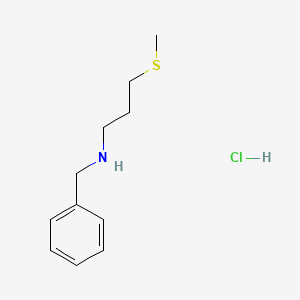
![(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14015211.png)
![1-[Butoxy(phenyl)methyl]piperidine](/img/structure/B14015215.png)
